molecular formula C12H10BrN3OS B6626293 2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide

2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide

Cat. No.: B6626293
M. Wt: 324.20 g/mol
InChI Key: KKXCILFOIMCFHD-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a sulfanyl group at the 2-position, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyrimidine and thiol-containing compounds.

    Formation of Intermediate: The bromopyrimidine undergoes nucleophilic substitution with a thiol compound to form a sulfanyl intermediate.

    Acylation: The intermediate is then acylated with phenylacetyl chloride to yield the final product.

The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base like triethylamine to facilitate the nucleophilic substitution and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Acylation and Alkylation: The amide group can participate in acylation and alkylation reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, sulfones, and acylated or alkylated amides.

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group may form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the phenylacetamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler analog with a bromine atom at the 5-position of the pyrimidine ring.

    2-(5-Bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide: A structural isomer with the bromine atom at the 4-position.

    N-(5-Bromopyrimidin-2-yl)acetamide: Lacks the sulfanyl group but retains the bromopyrimidine and acetamide moieties.

Uniqueness

2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide is unique due to the presence of both the sulfanyl and phenylacetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-9-6-14-12(15-7-9)18-8-11(17)16-10-4-2-1-3-5-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCILFOIMCFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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